1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Description
1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C14H28ClNO2 and its molecular weight is 277.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing compounds with structural similarities, offering methodologies that could be applied to 1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride. For example, the synthesis of complex molecules like LY333068, a 5HT1A antagonist, through a multi-step process, demonstrates the intricate synthetic pathways that can be employed for related compounds, potentially including the compound (Czeskis, 1998).
Antimicrobial and Antiradical Activity
Compounds with structural components similar to this compound have been evaluated for their antimicrobial and antiradical activities. The synthesis and testing of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones against various pathogens indicate the potential for related structures to possess biological activities, suggesting a research avenue for assessing the antimicrobial properties of the compound (Čižmáriková et al., 2020).
Catalytic Applications
The development of environmentally benign catalytic systems, such as the TEMPO-catalyzed alcohol oxidation, underscores the versatility of similar compounds in catalysis. This suggests potential applications in developing novel catalytic systems or improving existing ones, leveraging the structural features of this compound (Li & Zhang, 2009).
Drug Synthesis and Pharmacological Applications
Research into the synthesis of bioactive compounds, including beta blockers and other pharmacologically relevant molecules, highlights the importance of similar structures in drug development. This points to the potential utility of this compound in the synthesis of new therapeutic agents or as a key intermediate in pharmaceutical manufacturing (Gabriele et al., 2000).
Research into Receptor Antagonists
The synthesis and evaluation of compounds for their receptor antagonistic activity, as explored in the design of α1 receptor antagonists, offer a model for the potential pharmacological investigations involving this compound. Such research can provide insights into the compound's utility in exploring receptor functions or as a lead compound in drug discovery (Hon, 2013).
Properties
IUPAC Name |
1-cyclopentyloxy-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2.ClH/c1-12-6-8-15(9-7-12)10-13(16)11-17-14-4-2-3-5-14;/h12-14,16H,2-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFLHJSVKJLQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2CCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.